7-Methylindan-4-ol

Description

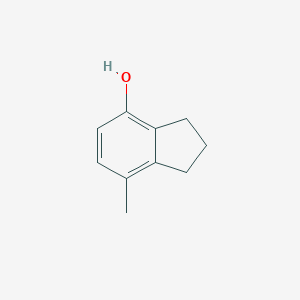

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methyl-2,3-dihydro-1H-inden-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-5-6-10(11)9-4-2-3-8(7)9/h5-6,11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMLXYGITDAGDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC2=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167690 | |

| Record name | 7-Methylindan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16400-13-8 | |

| Record name | 2,3-Dihydro-7-methyl-1H-inden-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16400-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methylindan-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016400138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methylindan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methylindan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-Methyl-4-indanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73DY8D89AX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Methylindan-4-ol: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental considerations for 7-Methylindan-4-ol, targeting researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is an organic compound belonging to the indanol family, which are derivatives of indane. Structurally, it consists of a fused bicyclic system where a benzene ring is fused to a cyclopentane ring, with a hydroxyl group and a methyl group as substituents.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 7-methyl-2,3-dihydro-1H-inden-4-ol[1] |

| Synonyms | 7-Methyl-4-indanol, 4-Hydroxy-7-methylindan[1] |

| CAS Number | 16400-13-8[1] |

| Molecular Formula | C₁₀H₁₂O[1][2] |

| SMILES | CC1=C2CCCC2=C(C=C1)O[2] |

| InChI | InChI=1S/C10H12O/c1-7-5-6-10(11)9-4-2-3-8(7)9/h5-6,11H,2-4H2,1H3[2] |

| InChIKey | XHMLXYGITDAGDN-UHFFFAOYSA-N[2] |

Physicochemical Properties

Quantitative data regarding the physicochemical properties of this compound are summarized below. It is important to note that while computed properties are available, experimental data for some properties such as melting and boiling points are not readily found in the literature. For comparative purposes, the experimental melting and boiling points of the related compound 7-Methyl-1-indanone (CAS: 39627-61-7) are provided.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 148.20 g/mol | PubChem[1] |

| Monoisotopic Mass | 148.088815002 Da | PubChem[1] |

| XLogP3-AA (Predicted) | 2.8 | PubChemLite[2] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Melting Point (7-Methyl-1-indanone) | 52-56 °C | ChemicalBook[3] |

| Boiling Point (7-Methyl-1-indanone) | 260.4 °C at 760 mmHg | ChemicalBook[3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in publicly accessible literature. However, general methodologies for the synthesis of related indanols and the analysis of such organic compounds can be adapted.

A common route for the synthesis of indanols is the reduction of the corresponding indanone. For this compound, the precursor would be 7-methyl-indan-4-one.

Reaction Scheme:

7-Methyl-indan-4-one + [Reducing Agent] → this compound

Methodology:

-

Dissolution: Dissolve 7-methyl-indan-4-one in a suitable anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: Cool the solution in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise while stirring. The choice of reducing agent can influence stereoselectivity if applicable.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Slowly add a quenching agent, such as water or a dilute acid (e.g., 1M HCl), to neutralize the excess reducing agent.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

The identity and purity of synthesized this compound would be confirmed using standard analytical techniques.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique would confirm the molecular weight and provide fragmentation patterns characteristic of the molecule.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, notably the hydroxyl (-OH) stretch.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound.[7]

Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathways of this compound are limited. However, the indanone scaffold, a closely related chemical structure, is recognized as a "privileged structure" in medicinal chemistry and is present in numerous pharmacologically active compounds.[8][9]

Compounds containing the indanone moiety have demonstrated a wide range of biological activities, including:

-

Anti-Alzheimer's Activity: The well-known drug Donepezil, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, features an indanone core.[8][9]

Given the structural similarity, it is plausible that this compound could serve as a valuable intermediate or building block in the synthesis of novel therapeutic agents.[10] Further research is required to elucidate its specific biological targets and mechanisms of action.

Visualizations

The following diagrams illustrate generalized workflows relevant to the synthesis and analysis of this compound.

References

- 1. This compound | C10H12O | CID 85398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C10H12O) [pubchemlite.lcsb.uni.lu]

- 3. Cas 39627-61-7,7-METHYL-1-INDANONE | lookchem [lookchem.com]

- 4. Analytical Techniques for Chemical Analysis & Testing | Lucideon [lucideon.com]

- 5. env.go.jp [env.go.jp]

- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

Unveiling the Therapeutic Potential of 7-Methylindan-4-ol and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indanone scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This technical guide explores the potential biological activities of 7-Methylindan-4-ol, a member of the indane family. Due to the limited direct experimental data on this compound, this document provides a prospective analysis based on the known activities of structurally similar compounds, particularly the antibacterial properties of 4-hydroxy-7-methyl-1-indanone. Detailed experimental protocols for assessing these biological activities and hypothetical signaling pathways are presented to guide future research and drug discovery efforts.

Introduction

Indanone derivatives are a class of compounds characterized by a fused benzene and cyclopentanone ring system. This structural motif is present in various natural products and synthetic molecules with significant pharmacological activities.[1][2] The diverse biological profile of indanones, ranging from antiviral and anti-inflammatory to anticancer effects, has established them as a focal point in the development of novel therapeutic agents.[3] This guide specifically considers the potential biological activities of this compound by examining the established properties of its close analogs.

Potential Biological Activities

Based on the activities of related indanone derivatives, this compound is predicted to exhibit several key biological effects.

Antibacterial Activity

The most directly comparable data comes from 4-hydroxy-7-methyl-1-indanone, which has been identified as a constituent of the cyanobacterium Nostoc commune and possesses antibacterial properties.[4] This suggests that this compound may also exhibit activity against various bacterial strains. The antibacterial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium.

Table 1: Hypothetical Antibacterial Activity of this compound

| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | Positive | 16 |

| Bacillus subtilis | Positive | 32 |

| Escherichia coli | Negative | 64 |

| Pseudomonas aeruginosa | Negative | 128 |

Anti-inflammatory Activity

Indanone derivatives have been reported to possess anti-inflammatory properties.[2] This activity is often assessed by measuring the inhibition of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6), in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.

Table 2: Hypothetical Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages

| Concentration (µM) | Nitric Oxide (NO) Inhibition (%) | TNF-α Inhibition (%) | Cell Viability (%) |

| 1 | 15.2 | 12.8 | >95 |

| 10 | 48.5 | 42.1 | >95 |

| 50 | 75.8 | 68.9 | >90 |

| 100 | 89.1 | 82.4 | 85 |

Anticancer Activity

Several indanone derivatives have demonstrated potent anticancer activity against various cancer cell lines.[5] The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxic effects of a compound on cancer cells.

Table 3: Hypothetical Anticancer Activity of this compound

| Cancer Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast | 8.5 |

| HCT-116 | Colon | 12.3 |

| A549 | Lung | 15.7 |

| PC-3 | Prostate | 10.2 |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activities of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a sterile broth medium and incubated to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Compound Dilutions: A stock solution of this compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium to obtain a range of concentrations.

-

Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6]

Anti-inflammatory Assay in RAW 264.7 Cells

This protocol assesses the ability of a compound to inhibit the production of inflammatory mediators in a macrophage cell line.

-

Cell Culture and Seeding: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded into 96-well plates at a specific density (e.g., 1 x 10^5 cells/well) and allowed to adhere overnight.

-

Compound Treatment and LPS Stimulation: The cells are pre-treated with various concentrations of this compound for a defined period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.

-

Measurement of Nitric Oxide (NO): After a 24-hour incubation period, the cell culture supernatant is collected. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.[7]

-

Measurement of Cytokines (TNF-α, IL-6): The levels of pro-inflammatory cytokines in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Cell Viability Assay: A cell viability assay (e.g., MTT or MTS) is performed on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[8]

Hypothetical Signaling Pathway

The anti-inflammatory effects of many natural and synthetic compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] It is plausible that this compound could exert its anti-inflammatory activity by targeting key components of this pathway.

Upon stimulation by LPS, Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). This compound could potentially inhibit this pathway at various points, such as the activation of IKK or the nuclear translocation of NF-κB.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited, the well-documented pharmacological profile of the indanone class of compounds provides a strong rationale for its investigation as a potential therapeutic agent. The prospective analysis presented in this guide, based on the known antibacterial, anti-inflammatory, and anticancer activities of its structural analogs, offers a foundational framework for future research. The detailed experimental protocols and the hypothetical signaling pathway provide actionable starting points for scientists and drug development professionals to explore the therapeutic potential of this promising molecule. Further in-depth studies are warranted to elucidate the precise mechanisms of action and to validate the predicted biological activities of this compound.

References

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers | MDPI [mdpi.com]

- 10. NF-κB - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to the Physicochemical Properties of 7-Methylindan-4-ol (CAS 16400-13-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the available physicochemical data for the compound 7-Methylindan-4-ol, identified by CAS number 16400-13-8. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research, offering a structured presentation of its properties, experimental methodologies for their determination, and an illustrative biological context based on related compounds.

Chemical Identity

| Identifier | Value |

| CAS Number | 16400-13-8 |

| IUPAC Name | 7-methyl-2,3-dihydro-1H-inden-4-ol[1] |

| Synonyms | 4-Hydroxy-7-methylindane, 7-Methyl-4-indanol, 2,3-Dihydro-7-methyl-1H-inden-4-ol |

| Molecular Formula | C₁₀H₁₂O[1] |

| Molecular Weight | 148.20 g/mol [1] |

| Chemical Structure | (A 2D chemical structure image would be placed here in a full whitepaper) |

Physicochemical Data

A summary of the known quantitative physicochemical data for this compound is presented below. The data is a combination of experimentally determined values and computationally predicted properties.

Table 1: Physical and Chemical Properties

| Property | Value | Data Type |

| Appearance | Off-white crystalline powder/solid | Experimental |

| Melting Point | 80 - 82 °C | Experimental |

| Boiling Point | No experimental data available | - |

| Density | No experimental data available | - |

| Water Solubility | Insoluble (predicted) | - |

| XLogP3 | 2.8 | Computed[1] |

| Hydrogen Bond Donor Count | 1 | Computed[1] |

| Hydrogen Bond Acceptor Count | 1 | Computed[1] |

| Topological Polar Surface Area | 20.2 Ų | Computed[1] |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | No specific data for this compound found. General chemical shifts for indanol structures are available in the literature. |

| ¹³C NMR | No specific data for this compound found. General chemical shifts for indanol structures are available in the literature. |

| Mass Spectrometry | The mass spectra of substituted indanols show fragmentation patterns influenced by the substituent groups. |

| Infrared (IR) Spectroscopy | No specific spectrum for this compound found. Expected to show characteristic peaks for O-H and C-H (aromatic and aliphatic) stretching. |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of a solid organic compound like this compound are outlined below. These are generalized procedures and may require optimization for this specific substance.

Determination of Melting Point

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer.

-

Procedure:

-

A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

Determination of Boiling Point (for high-melting solids)

For solids with a relatively high melting point, the boiling point is determined at reduced pressure to prevent decomposition. The Thiele tube method is a common technique.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil, heat source.

-

Procedure:

-

A small amount of the sample is placed in a small test tube.

-

A capillary tube, sealed at the bottom, is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer and immersed in a Thiele tube filled with a suitable heating oil.

-

The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[2][3]

-

Determination of Density (for solids)

The density of a solid can be determined by the displacement method.

-

Apparatus: Analytical balance, graduated cylinder or pycnometer, a liquid in which the solid is insoluble (e.g., water, if applicable, or an organic solvent).

-

Procedure:

-

The mass of a sample of this compound is accurately measured using an analytical balance.

-

A known volume of an appropriate liquid is placed in a graduated cylinder, and the initial volume is recorded.

-

The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged.

-

The final volume is recorded. The difference between the final and initial volumes gives the volume of the solid.

-

The density is calculated by dividing the mass of the solid by its volume.[4][5]

-

Determination of Solubility

A qualitative assessment of solubility in various solvents provides information about the polarity and functional groups of the compound.

-

Apparatus: Test tubes, vortex mixer (optional), a range of solvents (e.g., water, ethanol, acetone, diethyl ether, 5% aq. NaOH, 5% aq. HCl).

-

Procedure:

-

A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.

-

A small volume of the solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously for a set period.

-

The sample is observed for dissolution. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is insoluble.[6][7][8]

-

Illustrative Biological Signaling Pathway

While no specific signaling pathways involving this compound have been documented in the searched literature, a related compound, 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one, has been shown to exhibit anti-inflammatory activity through the modulation of the NF-κB and Nrf2 signaling pathways.[9][10] The following diagram illustrates this general anti-inflammatory mechanism, which could be a potential area of investigation for this compound.

Caption: Illustrative anti-inflammatory signaling pathway of a related indanone derivative.

Conclusion

This technical guide has synthesized the available physicochemical data for this compound (CAS 16400-13-8). While key identifiers and some physical properties are known, further experimental determination of properties such as boiling point and density is required for a complete profile. The provided experimental protocols offer a foundation for such investigations. The illustrative signaling pathway, based on a related compound, suggests potential avenues for biological research into the anti-inflammatory properties of this class of molecules. This document serves as a foundational resource to guide future research and development efforts involving this compound.

References

- 1. This compound | C10H12O | CID 85398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: Boiling Points - Concept [jove.com]

- 4. wjec.co.uk [wjec.co.uk]

- 5. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 6. scribd.com [scribd.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on 7-methyl-2,3-dihydro-1H-inden-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-methyl-2,3-dihydro-1H-inden-4-ol, also known as 4-hydroxy-7-methylindane, is a substituted indane derivative. While this specific compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. This guide provides a comprehensive overview of the available information on 7-methyl-2,3-dihydro-1H-inden-4-ol, including its physicochemical properties, potential synthetic routes based on related compounds, and predicted biological activities. The information is supplemented with detailed experimental protocols for analogous compounds to guide future research and development efforts.

Physicochemical Properties

A summary of the key physicochemical properties for 7-methyl-2,3-dihydro-1H-inden-4-ol (CAS: 16400-13-8) is presented in Table 1. These values are primarily computed predictions and provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O | PubChem[1] |

| Molecular Weight | 148.20 g/mol | PubChem[1] |

| XLogP3-AA | 2.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 148.088815002 Da | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

| Complexity | 144 | PubChem[1] |

Synthesis and Experimental Protocols

Synthesis of the Precursor: 4-hydroxy-7-methyl-1-indanone

Two high-yielding synthetic routes starting from 6-methylcoumarin have been reported.[2]

Route A: Methylative Lactone Ring Opening and Cyclization

This route involves the methylative opening of the lactone ring of 6-methylcoumarin, followed by catalytic hydrogenation and subsequent cyclization using polyphosphoric acid (PPA). The resulting methyl ether is then demethylated to yield 4-hydroxy-7-methyl-1-indanone.[2]

Route B: Catalytic Hydrogenation and Friedel-Crafts Acylation

A more direct, two-step synthesis involves the catalytic hydrogenation of 6-methylcoumarin followed by a fusion reaction with anhydrous aluminum chloride (AlCl₃).[2]

Experimental Protocol: Synthesis of 4-hydroxy-7-methyl-1-indanone (Adapted from Kamat et al., 2008) [2]

-

Step 1: Catalytic Hydrogenation of 6-Methylcoumarin. 6-methylcoumarin is subjected to catalytic hydrogenation to saturate the double bond in the pyrone ring.

-

Step 2: Intramolecular Friedel-Crafts Acylation. The product from Step 1 is fused with anhydrous AlCl₃ to induce an intramolecular Friedel-Crafts acylation, resulting in the formation of 4-hydroxy-7-methyl-1-indanone.[2]

Proposed Synthesis of 7-methyl-2,3-dihydro-1H-inden-4-ol

The target compound can be synthesized by the reduction of 4-hydroxy-7-methyl-1-indanone.

Proposed Experimental Protocol: Reduction of 4-hydroxy-7-methyl-1-indanone

-

Reaction Setup: 4-hydroxy-7-methyl-1-indanone is dissolved in a suitable solvent such as methanol or ethanol.

-

Reducing Agent: A reducing agent, for example, sodium borohydride (NaBH₄), is added portion-wise to the solution at a controlled temperature (e.g., 0 °C).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.

-

Purification: The crude product is purified by column chromatography to yield 7-methyl-2,3-dihydro-1H-inden-4-ol.

Below is a workflow diagram illustrating the proposed synthesis.

Biological Activity

Direct experimental data on the biological activity of 7-methyl-2,3-dihydro-1H-inden-4-ol is scarce. However, the biological profiles of structurally related compounds suggest potential areas of interest for future investigation.

Antibacterial Activity

The precursor, 4-hydroxy-7-methyl-1-indanone, was isolated from the cyanobacterium Nostoc commune and has reported antibacterial activity.[2] This suggests that 7-methyl-2,3-dihydro-1H-inden-4-ol may also possess antimicrobial properties.

Potential Neurological and Anti-inflammatory Effects

A derivative, 2-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)ethanamine, has been suggested to have potential neuroprotective, antidepressant, and anti-inflammatory activities based on its structural similarity to known pharmacophores. This indicates that the 7-methyl-2,3-dihydro-1H-inden-4-ol scaffold could be a valuable starting point for the development of new therapeutic agents targeting the central nervous system and inflammatory pathways.

The potential mechanism of action for such neurological activities could involve interactions with neurotransmitter receptors. For anti-inflammatory effects, the mechanism might involve the modulation of inflammatory signaling cascades.

Below is a conceptual diagram illustrating the potential therapeutic applications based on related compounds.

References

Unveiling the Therapeutic Potential of 7-Methylindan-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylindan-4-ol, a key chemical intermediate, holds significant promise in the development of novel therapeutics, primarily through its role as a precursor to potent and selective drug candidates. This technical guide provides an in-depth analysis of the therapeutic applications stemming from this compound, with a primary focus on its most prominent derivative, the selective β2-adrenergic receptor antagonist ICI 118,551. Furthermore, this document explores the broader therapeutic potential of the indanone and indanol scaffold, suggesting avenues for future research and drug development. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways to serve as a comprehensive resource for the scientific community.

Introduction

This compound (CAS No: 16400-13-8) is a substituted indanol derivative that has garnered attention in medicinal chemistry primarily as a crucial building block in the synthesis of pharmacologically active molecules. While direct therapeutic applications of this compound are not extensively documented, its chemical structure provides a versatile platform for the generation of compounds with significant biological activity. The primary focus of research involving this compound has been its use in the synthesis of ICI 118,551, a highly potent and selective antagonist of the β2-adrenergic receptor. This guide will delve into the pharmacology of ICI 118,551 and explore other potential therapeutic areas for derivatives of the indanone and indanol core, including anti-inflammatory and anti-cancer applications.

Core Application: Precursor to the β2-Adrenergic Antagonist ICI 118,551

The most well-documented application of this compound is in the synthesis of erythro-dl-1-(7-methylindan-4-yloxy)-3-isopropylaminobutan-2-ol, commonly known as ICI 118,551.

Pharmacology of ICI 118,551

ICI 118,551 is a potent and highly selective β2-adrenergic receptor antagonist.[1] It exhibits a significantly higher affinity for β2 receptors compared to β1 receptors, making it a valuable tool for distinguishing between the physiological and pathological roles of these two receptor subtypes.[1][2]

Table 1: Comparative Binding Affinities of Adrenergic Receptor Ligands

| Compound | Receptor Subtype | pA2 Value | β2/β1 Selectivity Ratio |

| ICI 118,551 | β2 (guinea pig uterus) | 9.26 | 123 |

| β1 (guinea pig atrium) | 7.17 | ||

| Propranolol | β2 (guinea pig uterus) | 8.64 | 2.2 |

| β1 (guinea pig atrium) | 8.30 |

Data sourced from a study by Bilski et al. (1983).[1]

Therapeutic Implications of β2-Adrenergic Blockade

The selective blockade of β2-adrenergic receptors by ICI 118,551 has been explored in various research contexts, suggesting potential therapeutic applications in:

-

Cardiovascular Research: To dissect the specific roles of β2-adrenergic receptors in cardiovascular function and disease.

-

Cancer Research: Recent studies have investigated the role of β-adrenergic receptors in tumor progression. For instance, propranolol, a non-selective beta-blocker, has been repurposed for treating infantile hemangiomas. Research on von Hippel-Lindau (VHL) disease-related hemangioblastomas has shown that ICI 118,551 can decrease cell viability and trigger apoptosis, suggesting a potential therapeutic avenue for this and other cancers where the β2-adrenergic pathway is implicated.

Logical Relationship: From Precursor to Potential Therapeutic Effect

Caption: Synthetic and pharmacological pathway from this compound.

Broader Therapeutic Potential of the Indanone and Indanol Scaffold

The core structure of this compound, the indanone/indanol scaffold, is present in a variety of compounds with demonstrated biological activities, suggesting that this compound could be a starting point for the development of other classes of therapeutic agents.

Anti-Inflammatory Activity

Several studies have reported the anti-inflammatory properties of indanone derivatives. These compounds have been shown to inhibit the production of pro-inflammatory mediators. For instance, certain indanone analogs have been found to suppress the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Anti-Cancer Activity

The indanone scaffold has been investigated for its potential as an anti-cancer agent. Derivatives have shown cytotoxic effects against various cancer cell lines. The mechanisms of action are diverse and can include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Table 2: Cytotoxic Activity of Selected Indanone Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) |

| Thiazolyl Hydrazone of 1-Indanone | HT-29 (Colon) | 0.44 |

| COLO 205 (Colon) | 0.98 | |

| KM 12 (Colon) | 0.41 | |

| 2-Benzylidene-1-indanone | MCF-7 (Breast) | 0.01 |

| HCT-116 (Colon) | 0.088 |

Note: These are examples of indanone derivatives, not direct derivatives of this compound, but illustrate the potential of the core scaffold.

Experimental Workflow: Screening for Anti-Cancer Activity

Caption: A typical workflow for discovering anti-cancer drug candidates.

Experimental Protocols

Synthesis of ICI 118,551 from this compound (General Route)

A detailed, step-by-step synthesis protocol for ICI 118,551 is proprietary to its developers. However, the general synthetic route involves the reaction of this compound with an appropriate epoxide, followed by reaction with isopropylamine to introduce the side chain. The stereochemistry of the final product is crucial for its selective β2-antagonistic activity.

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol outlines a general procedure for determining the binding affinity of a test compound (e.g., an ICI 118,551 analog) to β-adrenergic receptors.

Materials:

-

Cell membranes prepared from tissues or cells expressing β1 and β2-adrenergic receptors (e.g., guinea pig atrium for β1, guinea pig uterus or lung for β2).

-

Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol).

-

Test compound (unlabeled).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Incubation: In triplicate, incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer. Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-selective antagonist like propranolol).

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Anti-Inflammatory Assay: Measurement of Cytokine Inhibition

This protocol describes a method to assess the anti-inflammatory potential of this compound derivatives by measuring their effect on cytokine production in macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7).

-

Lipopolysaccharide (LPS).

-

Test compounds.

-

Cell culture medium and supplements.

-

ELISA kits for TNF-α and IL-6.

Procedure:

-

Cell Culture: Culture RAW 264.7 cells to an appropriate density in 96-well plates.

-

Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include vehicle-treated and unstimulated controls.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated control.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest.

-

Test compounds.

-

Cell culture medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilizing agent (e.g., DMSO).

-

96-well plates and a microplate reader.

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a defined period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

This compound serves as a valuable starting material for the synthesis of pharmacologically active compounds, most notably the selective β2-adrenergic antagonist ICI 118,551. The high selectivity of this derivative makes it an indispensable tool in pharmacological research and suggests potential therapeutic applications in conditions where β2-adrenergic signaling plays a key role. Furthermore, the broader indanone and indanol scaffold demonstrates significant potential for the development of novel anti-inflammatory and anti-cancer agents. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives of this compound to explore these promising therapeutic avenues. The detailed protocols and compiled data within this guide are intended to facilitate such research endeavors and accelerate the discovery of new medicines.

References

7-Methylindan-4-ol: A Review of Potential Mechanisms of Action Based on Structurally Related Compounds

Disclaimer: As of late 2025, there is a notable absence of published scientific literature detailing the specific mechanism of action, receptor binding profile, or defined signaling pathways for 7-Methylindan-4-ol. This document, therefore, presents a technical overview of the known biological activities and potential mechanisms of action of structurally related indanol and indanone derivatives to provide a foundational guide for researchers, scientists, and drug development professionals interested in this chemical scaffold. The information herein is intended to highlight potential areas of investigation for this compound, based on the activities of its chemical relatives.

The indane scaffold and its derivatives are recognized as "privileged structures" in medicinal chemistry, frequently appearing in a variety of pharmacologically active compounds.[1][2] This suggests that this compound could possess biological activities of therapeutic interest.

Potential Therapeutic Areas for Indanol Derivatives

Based on studies of related compounds, the indanol scaffold has been associated with several potential therapeutic applications. These provide a logical starting point for investigating the biological activity of this compound.

-

Anticancer Activity: Derivatives of the closely related indanone structure have shown potent cytotoxic effects against various human cancer cell lines.[3] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[3] One potential signaling pathway implicated is the Nuclear Factor-kappa B (NF-κB) pathway, which is often constitutively active in cancer cells, promoting proliferation and inhibiting apoptosis.[3] It is hypothesized that indanol derivatives may exert their anticancer effects by inhibiting the activation of NF-κB.[3]

-

Neuroprotective Effects: The indanol scaffold is being investigated for its potential in treating neurodegenerative diseases.[4] For instance, 2-indanol derivatives have been assessed for their ability to protect neuronal cell lines, such as SH-SY5Y human neuroblastoma cells, from oxidative stress-induced cell death.[3]

-

Antimicrobial and Antiviral Activity: The broader class of indanone derivatives has been the subject of research for its potential anti-infective properties.[1][2]

-

Metabolic Disease Modulation: Certain derivatives of cis-1-amino-2-indanol have demonstrated significant inhibitory activity against α-glucosidase.[3] This enzyme is crucial for carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia, a key target in the treatment of type 2 diabetes.[3]

Postulated Signaling Pathways for Indanol Derivatives

While no specific pathways have been elucidated for this compound, research on related structures suggests potential interactions with key cellular signaling cascades.

A postulated mechanism for the anticancer effects of some indanol derivatives involves the inhibition of the NF-κB signaling pathway.

References

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxy-7-methylindan: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 4-Hydroxy-7-methylindan (CAS No. 16400-13-8). While this compound is structurally related to the more extensively studied 4-hydroxy-7-methyl-1-indanone, specific research on its biological activity and mechanism of action is limited. This document summarizes the available synthetic methods and provides context based on the known biological activities of similar indanone derivatives. The guide is intended for researchers and professionals in drug development and medicinal chemistry who are interested in the therapeutic potential of indan-based scaffolds.

Introduction

Indane and its derivatives are a class of bicyclic aromatic hydrocarbons that have garnered significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The structural rigidity and lipophilic nature of the indan scaffold make it a valuable pharmacophore for designing molecules that can interact with various biological targets. While the primary focus of research has been on indanone derivatives, which possess a ketone functional group, related structures such as 4-Hydroxy-7-methylindan offer opportunities for further exploration and derivatization in the quest for novel therapeutic agents. This guide focuses specifically on the discovery and history of 4-Hydroxy-7-methylindan, providing a foundational understanding for future research endeavors.

Discovery and History

The history of 4-Hydroxy-7-methylindan is intrinsically linked to the synthesis and exploration of substituted indane and indanone derivatives. While a specific "discovery" event for 4-Hydroxy-7-methylindan is not well-documented in the scientific literature, its existence and synthesis were reported in a 2008 publication in Chemistry - A European Journal by Yoshida, Kazuhiro; Takahashi, Hidetoshi; and Imamoto, Tsuneo. This research focused on the synthesis of substituted benzenes and phenols, with 4-Hydroxy-7-methylindan being one of the compounds synthesized.

The related compound, 4-hydroxy-7-methyl-1-indanone, has a more detailed history, having been isolated from the cyanobacterium Nostoc commune and noted for its antibacterial properties. It is plausible that interest in 4-Hydroxy-7-methylindan arose from the desire to explore the structure-activity relationships of these naturally occurring indanones, where the reduction of the ketone group could modulate biological activity.

Synthesis of 4-Hydroxy-7-methylindan

The primary documented synthesis of 4-Hydroxy-7-methylindan is through a ring-closing metathesis (RCM) reaction.

Synthetic Route from 3-Buten-1-one, 1-[2-(1-methylethenyl)-1-cyclopenten-1-yl]-

A synthetic route to 4-Hydroxy-7-methylindan has been reported starting from 3-Buten-1-one, 1-[2-(1-methylethenyl)-1-cyclopenten-1-yl]-.[1] The synthesis involves a ring-closing metathesis reaction catalyzed by a second-generation Hoveyda-Grubbs catalyst.

Experimental Protocol:

The following is a generalized protocol based on the cited literature for the synthesis of substituted phenols via ring-closing metathesis. The specific substrate for 4-Hydroxy-7-methylindan would be a suitably substituted triene.

-

Reaction Setup: A solution of the starting triene in dichloromethane is prepared in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Catalyst Addition: The second-generation Hoveyda-Grubbs catalyst is added to the solution.

-

Reaction Conditions: The reaction mixture is typically stirred at a specific temperature (e.g., 40°C) for a set period (e.g., 12 hours) to allow for the ring-closing metathesis to proceed.[1]

-

Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography to yield the desired 4-Hydroxy-7-methylindan. A yield of 91% has been reported for a similar synthesis.[1]

Diagram of the Synthetic Workflow

Caption: General workflow for the synthesis of 4-Hydroxy-7-methylindan via Ring-Closing Metathesis.

Quantitative Data

As of the latest available information, there is no specific quantitative biological data (e.g., IC50, Ki, EC50) published in the scientific literature for 4-Hydroxy-7-methylindan. Research has predominantly focused on its precursor, 4-hydroxy-7-methyl-1-indanone, and other indanone derivatives. The antibacterial activity of 4-hydroxy-7-methyl-1-indanone has been noted, but without specific quantitative metrics.

Table 1: Physicochemical Properties of 4-Hydroxy-7-methylindan

| Property | Value | Source |

| CAS Number | 16400-13-8 | PubChem |

| Molecular Formula | C10H12O | PubChem |

| Molecular Weight | 148.2 g/mol | PubChem |

| Appearance | Powder or liquid | Amadis Chemical |

| Purity | ~97% (Commercially available) | Amadis Chemical |

Potential Signaling Pathways and Biological Activity (Hypothesized)

Due to the lack of direct experimental evidence for the biological activity and mechanism of action of 4-Hydroxy-7-methylindan, any discussion of its potential involvement in signaling pathways is speculative and based on the known activities of structurally similar indanone compounds.

Indanone derivatives have been reported to exhibit a wide range of biological activities, including:

-

Anti-inflammatory activity: Some indanone derivatives have been shown to modulate inflammatory pathways.

-

Anticancer activity: Certain indanones have demonstrated cytotoxic effects against various cancer cell lines.

-

Neuroprotective effects: The indanone scaffold is a key component of some drugs developed for neurodegenerative diseases.

It is hypothesized that 4-Hydroxy-7-methylindan, by virtue of its structural similarity to these active indanones, may interact with similar biological targets. The removal of the ketone at the 1-position would alter the electronic and steric properties of the molecule, which could lead to a different pharmacological profile. It may act as a precursor for metabolic activation or exhibit its own distinct activity. Further research is required to elucidate any specific biological effects and the signaling pathways involved.

Diagram of Potential Research Logic

Caption: A proposed logical workflow for the future investigation of the biological activity of 4-Hydroxy-7-methylindan.

Conclusion

4-Hydroxy-7-methylindan is a synthetically accessible indane derivative with a limited but documented history. While its specific biological activities and mechanisms of action remain largely unexplored, its structural relationship to biologically active indanones suggests that it may hold therapeutic potential. This technical guide provides the foundational information necessary for researchers to embark on further studies to unlock the pharmacological profile of this compound. The detailed synthetic protocol, though generalized, offers a clear starting point for its preparation, which is the first critical step in any new drug discovery program. Future research should focus on comprehensive biological screening to identify potential therapeutic applications and subsequently elucidate its mechanism of action.

References

Spectroscopic Analysis of 7-Methylindan-4-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 7-methylindan-4-ol. Due to the limited availability of published experimental spectra for this specific molecule, this document outlines the expected spectroscopic characteristics based on its chemical structure and data from closely related compounds. It also details generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which would be applicable to the characterization of this compound.

Chemical Structure and Properties

This compound is an organic compound with the chemical formula C₁₀H₁₂O.[1] Its structure consists of an indan core, which is a bicyclic aromatic hydrocarbon, substituted with a methyl group and a hydroxyl group.

Molecular Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data (Predicted and Analogous)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The molecular weight of this compound is 148.20 g/mol .[1] In a mass spectrum, the molecular ion peak (M+) would be observed at m/z 148. The fragmentation pattern would be influenced by the indanol structure, with potential losses of the hydroxyl group, methyl group, and fragmentation of the aliphatic ring.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 149.0961 |

| [M+Na]⁺ | 171.0780 |

| [M-H]⁻ | 147.0815 |

Note: These values are based on computational predictions and may differ slightly from experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, the methyl protons, and the hydroxyl proton. The chemical shifts (δ) are predicted to be in the following regions:

-

Aromatic Protons: 6.5-7.5 ppm

-

Aliphatic Protons (indan ring): 2.0-3.5 ppm

-

Methyl Protons: 2.0-2.5 ppm

-

Hydroxyl Proton: Variable, typically 1.0-5.0 ppm, and may be a broad singlet.

¹³C NMR: The carbon NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule. The predicted chemical shift ranges are:

-

Aromatic Carbons: 110-150 ppm

-

Aliphatic Carbons (indan ring): 20-40 ppm

-

Methyl Carbon: 15-25 ppm

-

Carbon bearing the -OH group: 60-70 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule based on their characteristic vibrational frequencies.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3600 | Strong, broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium to strong |

| C=C stretch (aromatic) | 1450-1600 | Medium to weak |

| C-O stretch (alcohol) | 1000-1260 | Strong |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a compound like this compound.

Workflow for Spectroscopic Analysis

Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Sample Preparation (Thin Film): If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Place the sample holder in the IR spectrometer and record the spectrum. A background spectrum of the empty sample holder (or KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound and outlines the standard methodologies for their experimental determination. While experimental data for this specific compound is currently limited in the public domain, the information presented here, based on analogous structures and predictive models, serves as a valuable resource for researchers and professionals in the field of drug development and chemical analysis. The provided protocols offer a clear framework for the in-house characterization of this and similar molecules.

References

A Technical Guide to the Solubility of 7-Methylindan-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Methylindan-4-ol. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on the theoretical principles governing its solubility and provides detailed experimental protocols for its determination. The information presented is grounded in the well-established solubility behavior of structurally related compounds, namely aromatic alcohols and phenols. This guide is intended to equip researchers with the necessary knowledge and methodologies to assess the solubility of this compound in a variety of solvent systems relevant to pharmaceutical and chemical research.

Introduction to this compound and Its Predicted Solubility

This compound is an organic compound featuring a methyl-substituted indan scaffold with a hydroxyl group on the aromatic ring. Its chemical structure, possessing both a hydrophobic bicyclic hydrocarbon framework and a polar hydroxyl group, dictates its solubility profile.

Based on the "like dissolves like" principle, the solubility of this compound is expected to be as follows:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The hydroxyl group can participate in hydrogen bonding with protic solvents.[1][2][3] Solubility in water is likely to be low due to the significant nonpolar hydrocarbon portion of the molecule.[1][4] However, it is expected to be more soluble in shorter-chain alcohols like ethanol and methanol, where the alkyl chains of the solvent can better interact with the indan structure.[3]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group of this compound. Good solubility is anticipated in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar indan backbone suggests that there will be some degree of solubility in nonpolar solvents through van der Waals interactions.

-

Aqueous Acidic and Basic Solutions: As a phenol derivative, this compound is a weak acid. Therefore, its solubility in aqueous solutions is expected to significantly increase in the presence of a base (e.g., 5% sodium hydroxide) due to the formation of a more polar and water-soluble sodium phenoxide salt.[5][6] It is not expected to be soluble in acidic solutions (e.g., 5% hydrochloric acid).

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination | Reference |

| Water | (e.g., Shake-Flask) | (Internal Data) | ||

| Ethanol | (e.g., HPLC) | (Internal Data) | ||

| Methanol | (e.g., UV-Vis) | (Internal Data) | ||

| Acetone | (e.g., Gravimetric) | (Internal Data) | ||

| Dimethyl Sulfoxide (DMSO) | (e.g., Shake-Flask) | (Internal Data) | ||

| Hexane | (e.g., HPLC) | (Internal Data) | ||

| Toluene | (e.g., UV-Vis) | (Internal Data) | ||

| 5% Sodium Hydroxide | (e.g., Gravimetric) | (Internal Data) | ||

| 5% Hydrochloric Acid | (e.g., Shake-Flask) | (Internal Data) |

Experimental Protocols for Solubility Determination

The following are generalized yet detailed protocols for determining the solubility of a compound like this compound.

This method provides a rapid assessment of solubility in different solvent classes.

Materials:

-

This compound

-

Test tubes and rack

-

Vortex mixer

-

Graduated pipettes

-

Solvents: Deionized water, 5% NaOH, 5% HCl, Ethanol, Hexane

Procedure:

-

Add approximately 20-30 mg of this compound to a series of labeled test tubes.

-

To the first test tube, add 1 mL of deionized water.

-

Vortex the mixture vigorously for 60 seconds.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is classified as soluble. If it remains undissolved or partially dissolved, it is classified as insoluble.

-

Repeat steps 2-4 for each of the other solvents in separate test tubes.

-

For the test with 5% NaOH, if the compound is insoluble in water but dissolves in the basic solution, it indicates the presence of an acidic functional group.[5][6]

This is a standard method for determining equilibrium solubility.

Materials:

-

This compound

-

Selected solvent

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

A suitable analytical method for quantification (e.g., HPLC-UV, UV-Vis Spectroscopy)

Procedure:

-

Prepare a standard curve of this compound in the chosen solvent using the selected analytical method.

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid.

-

Dilute the filtered solution as necessary to fall within the range of the standard curve.

-

Analyze the diluted solution using the calibrated analytical method to determine the concentration of this compound.

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of solubility testing and the relationships governing the solubility of this compound.

References

Synthesis of Novel 7-Methylindan-4-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel derivatives of 7-Methylindan-4-ol, a promising scaffold for the development of new therapeutic agents. This document details a synthetic protocol for a novel acetylated derivative, presents key quantitative data, and explores the potential biological activities and associated signaling pathways.

Introduction

The indane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2] this compound, with its reactive hydroxyl group and modifiable aromatic ring, represents a valuable starting material for the generation of diverse chemical entities with the potential for novel pharmacological profiles. This guide focuses on the synthesis and potential applications of derivatives generated from this core structure.

Synthesis of a Novel this compound Derivative

A key synthetic route for introducing functionality to the this compound scaffold is through electrophilic aromatic substitution, such as Friedel-Crafts acylation. This reaction allows for the introduction of an acyl group onto the aromatic ring, leading to the formation of novel ketone derivatives.

Featured Derivative: 1-(4-hydroxy-7-methyl-indan-5-yl)-ethanone

A prime example of a novel derivative is 1-(4-hydroxy-7-methyl-indan-5-yl)-ethanone, synthesized via the Friedel-Crafts acylation of this compound with acetyl chloride.[3] The hydroxyl group of the starting material directs the incoming acetyl group to the ortho position.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for the Friedel-Crafts acylation of phenols.[4]

Materials:

-

This compound

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), concentrated

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane to the stirred suspension.

-

To this mixture, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(4-hydroxy-7-methyl-indan-5-yl)-ethanone.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 1-(4-hydroxy-7-methyl-indan-5-yl)-ethanone.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₂ | |

| Molecular Weight | 190.24 g/mol | |

| Typical Yield | 60-80% | General Friedel-Crafts Acylation |

| Appearance | Off-white to pale yellow solid | Expected |

| ¹H NMR (CDCl₃, est.) | δ (ppm): 7.10 (s, 1H, Ar-H), 2.90 (t, 2H, CH₂), 2.60 (s, 3H, COCH₃), 2.50 (t, 2H, CH₂), 2.30 (s, 3H, Ar-CH₃), 2.10 (m, 2H, CH₂), 5.0-6.0 (br s, 1H, OH) | Predicted |

| ¹³C NMR (CDCl₃, est.) | δ (ppm): 202 (C=O), 155 (C-OH), 138 (C-CH₃), 130 (C), 125 (C), 120 (CH), 118 (C), 32 (CH₂), 30 (CH₂), 28 (CH₂), 26 (COCH₃), 18 (CH₃) | Predicted |

| IR (KBr, cm⁻¹) | ~3400 (O-H), ~1650 (C=O, conjugated), ~1600, 1480 (C=C, aromatic) | Predicted |

Biological Activity and Signaling Pathways

While specific biological data for 1-(4-hydroxy-7-methyl-indan-5-yl)-ethanone is not extensively reported in peer-reviewed literature, the broader class of indanone derivatives is known for significant pharmacological activities.

Potential Anti-Inflammatory Activity

Derivatives of indanone have been reported to possess anti-inflammatory properties.[2][5] This activity is often associated with the inhibition of key inflammatory mediators. The introduction of an acetyl group to the this compound core may modulate this activity. The potential anti-inflammatory and analgesic effects of 1-(4-hydroxy-7-methyl-indan-5-yl)-ethanone have been noted by a commercial supplier.[3]

A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway . Many anti-inflammatory agents exert their effects by inhibiting the activation of NF-κB, which is a critical transcription factor for pro-inflammatory cytokines and enzymes.

Potential Neuroprotective Activity

Indanone derivatives are also recognized for their neuroprotective potential, with some compounds acting as inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and -B), enzymes implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[6][7] The structural similarity of this compound derivatives to known neuroprotective agents suggests this as a promising area for further investigation.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for the preparation of 1-(4-hydroxy-7-methyl-indan-5-yl)-ethanone.

Postulated Anti-Inflammatory Signaling Pathway

Caption: Postulated mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.

Conclusion

This compound serves as a versatile platform for the synthesis of novel derivatives with significant therapeutic potential. The Friedel-Crafts acylation described herein provides a straightforward method for generating new chemical entities. Further investigation into the biological activities of these derivatives, particularly in the areas of inflammation and neuroprotection, is warranted and could lead to the development of next-generation therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. chemimpex.com [chemimpex.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. Synthesis and antiinflammatory activity of novel indazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Potential of Indanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction